molecular formula C10H11FO3 B14851411 Ethyl 3-fluoro-5-(hydroxymethyl)benzoate

Ethyl 3-fluoro-5-(hydroxymethyl)benzoate

Cat. No.: B14851411
M. Wt: 198.19 g/mol
InChI Key: CGFAZJWRNWUUMK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-(hydroxymethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a hydroxymethyl group (–CH₂OH) at the 5-position. Its molecular formula is C₁₀H₁₁FO₃, with a calculated molecular weight of 198.19 g/mol. The compound combines the electronic effects of fluorine (a strong electron-withdrawing group) with the polar, reactive hydroxymethyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and fine chemical applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 3-fluoro-5-(hydroxymethyl)benzoate

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5,12H,2,6H2,1H3

InChI Key

CGFAZJWRNWUUMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-5-(hydroxymethyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-fluoro-5-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-fluoro-5-(hydroxymethyl)benzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 3-fluoro-5-(carboxymethyl)benzoic acid.

    Reduction: 3-fluoro-5-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-5-(hydroxymethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding interactions, influencing the compound’s pharmacokinetic properties. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorine vs. Chlorine/Bromine : The fluorine atom in the target compound offers milder steric hindrance but stronger electron-withdrawing effects compared to chlorine or bromine in analogs . This enhances electrophilic substitution reactivity at the aromatic ring’s meta and para positions.
  • Hydroxymethyl (–CH₂OH) vs. This difference impacts solubility; for example, hydroxymethyl derivatives are more compatible with polar solvents like ethyl acetate (a common solvent for PLA analogs) .
  • Ester Group (Ethyl vs. Methyl) : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates than methyl esters, enhancing stability in storage and reaction conditions .

Research Findings and Gaps

  • Lack of Experimental Data : Physical properties (melting point, solubility) and toxicity data for this compound are absent in the provided sources, necessitating further experimental characterization.
  • Comparative Reactivity: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than methacrylate analogs, underscoring how electron-donating substituents (e.g., –NMe₂) enhance reactivity compared to electron-withdrawing groups like –F or –CF₃ .

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